molecular formula C12H8F5N3O B2833780 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide CAS No. 477709-59-4

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide

Cat. No.: B2833780
CAS No.: 477709-59-4
M. Wt: 305.208
InChI Key: FKOXKDGBELQPRT-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide is a synthetic organic compound characterized by the presence of difluoro and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide involves its interaction with specific molecular targets. The presence of difluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoro and trifluoromethyl-substituted pyrazoles and benzenecarboxamides. Examples include:

Uniqueness

What sets 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide apart is its specific substitution pattern, which can result in unique chemical and biological properties. The combination of difluoro and trifluoromethyl groups in specific positions can enhance its stability, reactivity, and binding affinity compared to other similar compounds .

Properties

IUPAC Name

2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3O/c1-20-5-9(10(19-20)12(15,16)17)18-11(21)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOXKDGBELQPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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